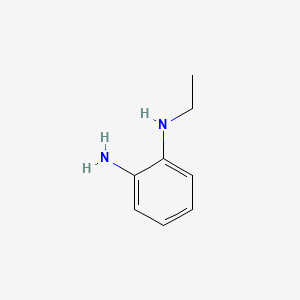

n-Ethylbenzene-1,2-diamine

説明

Contextual Significance of Aromatic Diamines in Contemporary Chemistry

Aromatic diamines are fundamental building blocks in the synthesis of a wide array of organic molecules. wikipedia.org Their importance stems from their utility as monomers in the preparation of polymers such as polyamides, polyimides, and polyureas. wikipedia.org Specifically, ortho-phenylenediamines, including benzene-1,2-diamine and its derivatives, are crucial intermediates for synthesizing various heterocyclic compounds like benzimidazoles, 1,5-benzodiazepines, benzotriazoles, and quinoxalines, many of which are found in pharmaceuticals. nih.govmdpi.comrsc.org

The coordinating ability of aromatic diamines makes them valuable ligands in coordination chemistry. researchgate.nettandfonline.com The spatial arrangement of the nitrogen atoms—ortho, meta, or para—directly influences their capacity to coordinate with metal cations. researchgate.net In the case of ortho-phenylenediamines, the proximity of the nitrogen atoms allows for simultaneous coordination to the same metal ion, primarily forming monomeric species. researchgate.net This property is exploited in the development of sequestering agents for metal ions and in the creation of complexes with unique magnetic and electronic properties. researchgate.nettandfonline.com Furthermore, metal complexes with aromatic diamine ligands are being investigated for their potential as anticancer agents, offering alternatives to conventional platinum-based chemotherapeutics. nih.gov

Distinctive Structural Features and Research Relevance of n-Ethylbenzene-1,2-diamine and Analogous Compounds

This compound, also known as N-ethyl-o-phenylenediamine, is characterized by an ethyl group attached to one of the amino groups of a 1,2-benzenediamine backbone. cymitquimica.com This mono-N-alkylation introduces asymmetry to the molecule, a feature that is of significant interest in synthetic chemistry. The presence of both a primary and a secondary amine group, along with the aromatic ring, provides multiple reactive sites for further functionalization.

The research relevance of this compound and its analogs lies in their application as precursors in the synthesis of more complex molecules. For instance, they are used to create unsymmetrical, selectively monoalkylated benzimidazoles and benzotriazoles, which can be challenging to synthesize through other methods. nih.gov The N-alkyl group can influence the physical and chemical properties of the resulting compounds, including their solubility, reactivity, and biological activity.

The structural framework of N-alkylated ortho-phenylenediamines is also crucial in the design of organocatalysts and ligands for metal complexes. iucr.orgmdpi.com The steric and electronic properties of the alkyl substituent can modulate the catalytic activity and selectivity of these systems. For example, in the formation of benzoselenadiazolium cations from N-alkylated phenylenediamines, the nature of the alkyl group affects the reaction conditions and the properties of the resulting products. rsc.org

Evolution of Research Trajectories Pertaining to this compound and Related Benzene-1,2-diamines

Research on benzene-1,2-diamines has evolved from foundational studies on their synthesis and basic reactivity to more specialized applications in materials science, catalysis, and medicinal chemistry. Initially, the focus was on the condensation reactions of o-phenylenediamines with carbonyl compounds to produce heterocyclic structures. mdpi.com

More recent research has shifted towards developing selective and efficient methods for the synthesis of asymmetrically substituted benzene-1,2-diamines, including N-alkylated derivatives like this compound. nih.gov This includes the development of novel catalytic systems for regioselective amination and N-alkylation reactions. nih.govacs.orgorganic-chemistry.org For instance, methods for the regioselective radical arene amination have been designed to produce mono-N-alkylated o-phenylenediamines with high selectivity. nih.gov

Another significant research trajectory involves the use of benzene-1,2-diamine derivatives in the synthesis of functional materials and catalysts. This includes the development of bifunctional organocatalysts derived from chiral benzene-1,2-diamines and their application in asymmetric synthesis. mdpi.compreprints.org Furthermore, the investigation of metal complexes with ligands derived from these diamines continues to be an active area, with studies focusing on their structural, magnetic, and catalytic properties. researchgate.nettandfonline.comnih.gov The development of heterogeneous catalysts for the synthesis of benzimidazoles from o-phenylenediamines represents a move towards greener and more sustainable chemical processes. mdpi.comdoi.org

A notable synthesis method for this compound involves the reduction of N-ethyl-2-nitroaniline. A common procedure utilizes 10% palladium on activated carbon as a catalyst in ethanol (B145695), with the reaction carried out under hydrogen pressure. chemicalbook.com This method has been reported to yield the product in high purity. chemicalbook.com Another approach involves the reaction of this compound with ethyl cyanoacetate (B8463686) at high temperatures to form substituted benzimidazoles. oncotarget.com

The compound also serves as a starting material for the synthesis of other complex molecules. For example, its reaction with carbon disulfide in pyridine (B92270) under reflux conditions yields 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. iucr.org

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |

| Melting Point | 185-187 °C (decomposed) lookchem.com |

| Boiling Point | 263.2 °C at 760 mmHg lookchem.com |

| Density | 1.066 g/cm³ lookchem.com |

| Flash Point | 130.3 °C lookchem.com |

| CAS Number | 23838-73-5 chemicalbook.com |

Table 2: Key Research Findings on this compound and Related Compounds

| Research Area | Key Findings | References |

| Synthesis | Synthesized by the reduction of N-ethyl-2-nitroaniline using a palladium on carbon catalyst. | rsc.orgchemicalbook.com |

| Reactivity | Reacts with ethyl cyanoacetate to form substituted benzimidazoles. | oncotarget.com |

| Reactivity | Reacts with carbon disulfide to yield 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. | iucr.org |

| Coordination Chemistry | Serves as a precursor for ligands in metal complexes. | researchgate.net |

| Catalysis | Used in the development of organocatalysts. | mdpi.com |

| Heterocyclic Synthesis | A key building block for unsymmetrical benzimidazoles and benzotriazoles. | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPAGJPHUNNVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885245 | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-73-5 | |

| Record name | N1-Ethyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for N Ethylbenzene 1,2 Diamine

Established Reaction Pathways for n-Ethylbenzene-1,2-diamine Synthesis

Traditional methods for synthesizing this compound often involve nucleophilic substitution, reductive alkylation, and multi-step protocols starting from basic aromatic compounds.

Nucleophilic Substitution Approaches from ortho-Phenylenediamine

A primary and direct route to this compound involves the nucleophilic substitution of ortho-phenylenediamine. This method typically utilizes an ethylating agent, such as ethyl bromide, in the presence of a base. The reaction proceeds by the direct alkylation of one of the amino groups of ortho-phenylenediamine.

A representative procedure involves reacting ortho-phenylenediamine with ethyl bromide in a solvent mixture like ethanol (B145695) and pyridine (B92270), heated under reflux for approximately six hours. Purification of the resulting this compound is commonly achieved through column chromatography.

| Reagents | Conditions | Purification |

| o-Phenylenediamine (B120857), Ethyl bromide | Ethanol/Pyridine, Reflux, ~6 hours | Column Chromatography |

Table 1: Nucleophilic Substitution for this compound Synthesis

Reductive Alkylation Pathways from Nitroaniline Precursors

Reductive alkylation offers an alternative and efficient pathway for the synthesis of this compound, starting from nitroaniline precursors. This approach combines the reduction of a nitro group to an amine and the simultaneous or subsequent alkylation of the amino group in a single pot, which is attractive from a green chemistry perspective. frontiersin.org

One documented method involves the reduction of N-ethyl-2-nitroaniline. This is commonly achieved through catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This process is highly efficient, often resulting in a high yield of the desired product. chemicalbook.com The direct use of nitroarenes is advantageous as it bypasses the need for a separate hydrogenation step, saving both time and resources. epfl.ch

More advanced reductive alkylation techniques employ different catalysts and reducing agents. For example, an iron-catalyzed reductive coupling of nitroarenes with alkyl halides has been reported as a general method for synthesizing aryl amines. epfl.ch Another sustainable approach utilizes a recyclable V₂O₅/TiO₂ catalyst for the selective reduction of nitroarenes and subsequent one-pot reductive alkylation with alkyl halides. rsc.org

| Starting Material | Reagents/Catalyst | Conditions | Yield |

| N-ethyl-2-nitroaniline | 10% Pd/C, H₂ | Ethanol, 50 psi, 2 hours | 100% |

| Nitroarenes | Iron catalyst, Alkyl halides | - | - |

| Nitroarenes | V₂O₅/TiO₂, Alkyl halides | Mild conditions | High |

Table 2: Reductive Alkylation Pathways

Multi-Step Synthetic Protocols Originating from Benzene (B151609) Derivatives

The synthesis of this compound can also be accomplished through multi-step reaction sequences starting from simple benzene derivatives. These protocols offer flexibility in introducing various substituents on the aromatic ring.

A general strategy involves the initial nitration of a substituted benzene, followed by further functional group manipulations and eventual reduction of the nitro group and alkylation of the resulting amine. For instance, a sequence could begin with the nitration of a suitable benzene derivative, followed by reactions to introduce the second nitrogen-containing group, and finally, reduction and ethylation steps. While specific multi-step syntheses starting from benzene to directly yield this compound are not extensively detailed in the provided context, the principles of aromatic chemistry allow for such designed pathways. stackexchange.com

Advanced Synthetic Techniques and Green Chemistry Paradigms

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of diamines, including catalyst-free approaches and gas-phase reactions.

Catalyst-Free Synthetic Routes for this compound Derivatives

While many synthetic methods rely on catalysts, catalyst-free approaches are gaining attention due to their potential for simplified procedures and reduced environmental impact. For the synthesis of N-arylbenzene-1,2-diamines, a solvent-controllable photoreaction of 4-methoxyazobenzenes has been developed. nih.gov Irradiating these compounds in dimethylformamide (DMF) with hydrochloric acid can yield N-arylbenzene-1,2-diamines. nih.gov Although this specific example produces an N-aryl derivative, the underlying photochemical strategy represents a move towards catalyst-free transformations.

Analytical Strategies for Synthetic Product Characterization and Purity Assessment

Chromatographic Purification Techniques for this compound Isolation

Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, intermediates, and by-products. Column chromatography is a widely employed technique for the isolation of the target compound.

Silica (B1680970) Gel Column Chromatography:

This method is effective for separating the desired diamine from non-polar impurities and any remaining nitro-intermediate. A typical procedure involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto a silica gel column. The separation is then achieved by eluting the column with a gradient of solvents, commonly a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the this compound. The selection of the eluent ratio is critical for achieving optimal separation and is often guided by preliminary analysis using thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC is a powerful analytical tool for assessing the purity of the synthesized this compound. A reversed-phase HPLC method is typically suitable for this purpose. An example of a suitable HPLC system for analyzing phenylenediamine isomers, which can be adapted for this compound, is presented in the table below. sielc.com The retention time of the compound under specific chromatographic conditions serves as an indicator of its identity, while the peak area percentage is used to quantify its purity.

| Parameter | Condition |

|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å |

| Mobile Phase | Acetonitrile - 40% |

| Buffer | Sulfuric Acid - 0.1% in Water |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 200 nm |

| Sample Preparation | 0.3 mg/ml in Acetonitrile/Water - 50/50 |

| Injection Volume | 1 µl |

Spectroscopic and Analytical Confirmation of Synthetic Intermediates and Final Products

A combination of spectroscopic techniques is employed to confirm the chemical structures of the synthetic intermediate (N-ethyl-2-nitroaniline) and the final product (this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy is used to identify the types and connectivity of protons in the molecule.

For the intermediate N-ethyl-2-nitroaniline , the spectrum is expected to show signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the ethyl group (typically a quartet), and the methyl (-CH3) protons of the ethyl group (typically a triplet). The aromatic protons will appear in the downfield region (around δ 6.5-8.5 ppm), influenced by the electron-withdrawing nitro group and the electron-donating amino group. nih.gov

For the final product This compound , the reduction of the nitro group to an amino group will cause a significant upfield shift of the adjacent aromatic protons. The spectrum will still exhibit the characteristic quartet and triplet for the ethyl group, and the aromatic protons will now be in a more shielded environment. The presence of two distinct amine protons (one primary and one secondary) may also be observed.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule.

In N-ethyl-2-nitroaniline , the carbon atom attached to the nitro group will be significantly deshielded and appear at a high chemical shift. The other aromatic carbons and the carbons of the ethyl group will also have characteristic chemical shifts.

In This compound , the carbon atom formerly attached to the nitro group will experience a substantial upfield shift upon its reduction to an amino group. This change in the chemical shift is a key indicator of the successful conversion.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecules.

The spectrum of N-ethyl-2-nitroaniline will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1500-1530 cm⁻¹ and 1335-1370 cm⁻¹, respectively). A peak corresponding to the N-H stretching of the secondary amine will also be present (around 3350-3450 cm⁻¹).

Upon reduction to This compound , the characteristic nitro group absorptions will disappear. The spectrum of the product will instead show the appearance of N-H stretching bands for the primary amine (typically two bands for symmetric and asymmetric stretching in the range of 3300-3500 cm⁻¹) in addition to the secondary amine N-H stretch. researchgate.net The disappearance of the nitro peaks and the appearance of the primary amine peaks provide strong evidence for the completion of the reaction.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Chemical Reactivity and Derivatization of N Ethylbenzene 1,2 Diamine

Fundamental Reaction Types of Aromatic Diamines

The fundamental reactivity of n-Ethylbenzene-1,2-diamine mirrors that of other ortho-phenylenediamines, characterized by the high electron density of the aromatic ring and the nucleophilicity of the nitrogen atoms.

Aromatic diamines are generally susceptible to oxidation, and this compound is no exception. The specific products formed depend heavily on the oxidizing agent used and the reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the general behavior of N-substituted amines and ortho-phenylenediamines suggests several potential outcomes.

Oxidation can occur at the nitrogen atoms or the aromatic ring. Mild oxidation may lead to the formation of colored dimeric or polymeric species. Stronger oxidizing agents can transform the aromatic diamine into the corresponding quinone-diimine derivative. The presence of the N-ethyl group may also influence the reaction pathway. In some cases, oxidation can facilitate cyclization or condensation reactions, particularly in the presence of other reagents. For instance, the oxidation of N-substituted amines can be achieved using various catalysts, such as oxoammonium salts, to yield imides from cyclic amines. chemrxiv.org

Table 1: Potential Oxidation Products of Aromatic Diamines

| Oxidizing Agent Category | General Product Type |

|---|---|

| Mild Oxidants (e.g., air, FeCl₃) | Polymeric materials, colored dyes |

| Strong Oxidants (e.g., Ag₂O) | Quinone-diimines |

The reduction of the aromatic ring in this compound would result in the formation of n-Ethylcyclohexane-1,2-diamine, a saturated alicyclic diamine. This transformation requires breaking the aromaticity of the benzene (B151609) ring, which imparts significant stability. Consequently, this reduction is a thermodynamically unfavorable process that necessitates forcing conditions.

Typically, the hydrogenation of a benzene ring is accomplished using heterogeneous catalysts like rhodium, ruthenium, or platinum under high pressures of hydrogen gas and elevated temperatures. The synthesis of this compound itself often involves a reduction step, specifically the catalytic hydrogenation of N-ethyl-2-nitroaniline using a palladium on carbon catalyst to reduce the nitro group to a primary amine. chemicalbook.com The reduction of the aromatic ring, however, is a more challenging transformation.

Table 2: General Conditions for Aromatic Ring Reduction

| Catalyst | Typical Pressure (atm) | Typical Temperature (°C) |

|---|---|---|

| Rhodium (on support) | 50 - 100 | 50 - 150 |

| Ruthenium (on support) | 70 - 150 | 100 - 200 |

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. wikipedia.org The rate and regioselectivity of the reaction are dictated by the substituents already present on the ring. wikipedia.org In this compound, both the primary amino (-NH₂) and the secondary ethylamino (-NHEt) groups are powerful activating groups due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the aromatic π-system. latech.edu Both groups are ortho-, para-directors.

The ethylamino group is generally considered a slightly stronger activating group than the amino group due to the electron-donating inductive effect of the ethyl group. The positions on the ring are numbered starting from the carbon bearing the -NHEt group as C1. The two amino groups are at positions C1 and C2.

Positions Activated by -NHEt (C1): C2 (occupied), C4 (para), C6 (ortho).

Positions Activated by -NH₂ (C2): C1 (occupied), C3 (ortho), C5 (para).

The combined effect is strong activation at positions 3, 4, 5, and 6. However, steric hindrance from the adjacent bulky amino groups may disfavor substitution at positions 3 and 6. Therefore, the most likely positions for electrophilic attack are C4 and C5, which are para to one of the amino groups. The more activating group typically directs the substitution, but in this case, the directing effects lead to substitution on the same side of the ring. latech.edu Reactions like nitration or halogenation would be expected to yield a mixture of 4- and 5-substituted products. wikipedia.orgmasterorganicchemistry.com

Cyclization Reactions for Heterocyclic Compound Synthesis

The ortho-disposition of the two amino groups in this compound makes it an ideal substrate for condensation and cyclization reactions to form five- or six-membered heterocyclic rings. These reactions are among the most important applications of ortho-phenylenediamines in synthetic chemistry.

Benzimidazoles are a crucial class of heterocyclic compounds with a wide range of biological activities. niscpr.res.innih.gov A common and effective method for their synthesis is the condensation of an ortho-phenylenediamine with a carboxylic acid or an aldehyde. niscpr.res.inresearchgate.net When this compound is used, the reaction with an aldehyde (R-CHO) proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation (often by air) to yield a 1-ethyl-2-substituted-1H-benzimidazole. The use of various aldehydes allows for the synthesis of a diverse library of benzimidazole (B57391) derivatives. researchgate.netsemanticscholar.org

Table 4: Synthesis of Benzimidazole Derivatives from this compound

| Reactant (Aldehyde) | Product Name | Catalyst/Conditions |

|---|---|---|

| Formaldehyde | 1-Ethyl-1H-benzimidazole | Acid catalyst (e.g., HCl) |

| Benzaldehyde | 1-Ethyl-2-phenyl-1H-benzimidazole | p-Toluenesulfonic acid, grinding nih.gov |

Quinoxalines are another important class of nitrogen-containing heterocycles, often synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgnih.govniscpr.res.in This reaction is typically straightforward and high-yielding. sid.ir Reacting this compound with a 1,2-dicarbonyl compound, such as glyoxal, biacetyl, or benzil, results in the formation of a substituted quinoxaline (B1680401). The reaction involves a double condensation to form a dihydropyrazine (B8608421) ring fused to the benzene ring. The presence of the N-ethyl group will lead to the formation of a 5-ethyl-quinoxaline derivative.

Table 5: Synthesis of Quinoxaline Derivatives from this compound

| Reactant (1,2-Dicarbonyl) | Product Name | Catalyst/Conditions |

|---|---|---|

| Glyoxal | 5-Ethylquinoxaline | Acetic acid or ethanol (B145695), room temp nih.gov |

| Biacetyl (2,3-Butanedione) | 5-Ethyl-2,3-dimethylquinoxaline | Ammonium (B1175870) heptamolybdate in EtOH/H₂O sid.ir |

Generation of Other Nitrogen-Containing Heterocycles

The ortho-disposed amino groups of this compound make it an ideal precursor for the synthesis of various fused nitrogen-containing heterocycles. A primary and widely utilized method is the cyclocondensation reaction with 1,2-dicarbonyl compounds to form quinoxalines. sapub.orgnih.govresearchgate.net This reaction is a robust and high-yielding route to the quinoxaline core, which is a significant scaffold in medicinal chemistry and materials science. sapub.orgresearchgate.net

The general mechanism involves the sequential condensation of both amine groups with the two carbonyl groups of the dicarbonyl reactant, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. researchgate.net Due to the asymmetry of this compound, the reaction can potentially lead to a mixture of regioisomers, although the specific outcome can be influenced by the steric and electronic properties of the reactants and the reaction conditions. A variety of dicarbonyl compounds, including α-diketones, α-ketoaldehydes, α-ketoacids, and α-hydroxy ketones, can be employed in this synthesis. sapub.orgnih.govniscpr.res.in The reaction is often catalyzed by acids or proceeds under thermal conditions. nih.govresearchgate.net

Beyond simple diketones, reactions with other synthons can lead to different heterocyclic systems. For instance, condensation with oxalic acid derivatives can produce 1,4-dihydroquinoxaline-2,3-diones. sapub.org The versatility of this approach allows for the generation of a wide library of substituted quinoxalines by varying both the diamine and the dicarbonyl component.

| 1,2-Diamine Reactant | Carbonyl Reactant | Resulting Heterocycle Core | Typical Conditions | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (B120857) | Benzil (1,2-Diketone) | Quinoxaline | Ethanol or Acetic Acid, Reflux | nih.gov |

| o-Phenylenediamine | α-Ketoaldoximes | Quinoxaline | Ethanol, Reflux | niscpr.res.in |

| o-Phenylenediamine | α-Hydroxy Ketones | Quinoxaline | DMSO, I2 catalyst, Room Temp. | encyclopedia.pub |

| o-Phenylenediamine | Oxalic Acid | Quinoxaline-2,3-dione | Biocatalysis | sapub.org |

| 1,3-Diaminopropane | Cyclohexane-1,2-dione | 1,5-Benzodiazepine | Not specified | rsc.org |

Schiff Base Formation and Related Condensation Reactions

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. The molecule possesses two amine groups with different reactivity: a primary amine (-NH₂) and a secondary N-ethyl amine (-NH-Et). The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site for initial condensation with a carbonyl group. derpharmachemica.comjocpr.com

The reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates, often with acid or base catalysis, to yield the stable C=N double bond of the imine. jocpr.com When reacting with one equivalent of an aldehyde or ketone, this compound is expected to selectively form a mono-Schiff base at the primary amino position.

Under forcing conditions or with an excess of the carbonyl compound (typically a 2:1 molar ratio of aldehyde to diamine), it is possible to form a di-imine, where both the primary and secondary amino groups react. derpharmachemica.com Symmetrical N,N'-bis(salicylidene)-1,2-phenylenediamine, for example, is synthesized by reacting o-phenylenediamine with two equivalents of salicylaldehyde. derpharmachemica.comjocpr.com These resulting Schiff bases, particularly those derived from salicylaldehydes, are excellent chelating ligands capable of coordinating with various metal ions to form stable metal complexes. derpharmachemica.comjocpr.comresearchgate.net

| Diamine Reactant | Carbonyl Reactant | Molar Ratio (Diamine:Carbonyl) | Product Type | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Salicylaldehyde | 1:2 | Symmetrical Di-Schiff Base | derpharmachemica.com |

| o-Phenylenediamine | o-Vanillin | 1:2 | Symmetrical Di-Schiff Base | derpharmachemica.com |

| o-Phenylenediamine | Benzoylacetone | 1:2 | Symmetrical Di-Schiff Base | researchgate.net |

| o-Phenylenediamine | 5-Nitrosalicylaldehyde | 1:1:1 (with Salicylaldehyde) | Unsymmetrical Di-Schiff Base | jocpr.com |

| 3-Nitro-o-phenylenediamine | Salicylaldehyde | 1:2 | Symmetrical Di-Schiff Base | jocpr.com |

Radical Functionalization and Advanced Organic Transformations

The structure of this compound offers multiple avenues for radical functionalization and participation in advanced organic transformations. The reactivity can be considered at two main sites: the N-alkylaniline moiety and the o-phenylenediamine core.

The N-alkylaniline portion of the molecule can undergo oxidation via a sequential electron transfer (SET) mechanism to form a nitrogen-centered radical cation, also known as an aminium radical. nih.gov Such intermediates are pivotal in reactions like enzymatic N-dealkylation. nih.gov The formation of this aminium radical on the ethyl-substituted nitrogen could initiate subsequent reactions, including C-H bond cleavage at the α-carbon of the ethyl group, leading to functionalization or dealkylation pathways.

Furthermore, the o-phenylenediamine scaffold itself is recognized as a potent radical-trapping agent. rsc.org The ortho-disposition of the two amine groups allows the molecule to effectively scavenge radicals, such as lipid peroxyl radicals. This enhanced reactivity is attributed to the formation of a stabilized planar seven-membered ring in the transition state, which facilitates spin delocalization and is stabilized by an intramolecular hydrogen bond. rsc.org Catalytic or electrochemical oxidation of o-phenylenediamine can also lead to dimerization and polymerization through radical cation coupling mechanisms, forming phenazine-type structures and polymers. acs.orgnih.gov

In the realm of advanced organic transformations, this compound serves as a versatile ligand in coordination chemistry. The two nitrogen atoms can chelate to a single metal center, forming stable five-membered rings. This property has been exploited to synthesize a wide range of transition metal complexes with Co(II), Ni(II), and Cu(II). derpharmachemica.comresearchgate.net These metal complexes are investigated for their catalytic, electrochemical, and biological properties. The diamine can also act as a precursor for more complex ligands and organocatalysts, further expanding its synthetic utility.

Coordination Chemistry and Metal Complexation of N Ethylbenzene 1,2 Diamine

Ligand Properties and Chelation Modes of n-Ethylbenzene-1,2-diamine

The coordination capabilities of this compound are primarily dictated by the two nitrogen atoms of the diamine moiety. These nitrogen atoms possess lone pairs of electrons, enabling the molecule to function as a potent Lewis base and coordinate with electron-deficient metal centers.

This compound characteristically functions as a bidentate ligand, coordinating to a single metal ion through both of its nitrogen donor atoms. This mode of coordination results in the formation of a highly stable five-membered chelate ring. The formation of such chelate rings is entropically favored and is a common feature in the coordination chemistry of 1,2-diamines nih.gov. The ethyl group on one of the nitrogen atoms introduces steric bulk compared to the unsubstituted o-phenylenediamine (B120857), which can influence the geometry and stability of the resulting metal complex. Phenylenediamine derivatives are well-recognized for their ability to form stable chelate rings upon coordination with metal ions, facilitated by their nitrogen donor atoms nih.gov.

Transition metals, particularly those from the late first row such as Nickel(II), Copper(II), and the second-row metal Palladium(II), readily form stable complexes with aromatic diamine ligands. The synthesis of coordination complexes with these metals and aromatic diamines has attracted considerable attention due to their diverse structural motifs and potential applications nih.gov. Studies on Schiff bases derived from o-phenylenediamine have demonstrated the formation of stable, neutral tetradentate N2O2 type complexes with Cu(II) and Ni(II) chemrxiv.orgacs.org. For instance, Ni(II) and Cu(II) complexes of a Schiff base derived from o-phenylenediamine and salicylaldehyde were found to be stable, with elemental analysis confirming a 1:1 metal-to-ligand stoichiometry for the [Ni(PSA)] and [Cu(PSA)·H₂O] complexes iaea.org. Similarly, Pd(II) is known to form stable square-planar complexes with various diamine ligands nih.gov. The non-electrolytic nature of many of these complexes in solution indicates a strong covalent interaction between the metal and the ligand, without the presence of free ions nih.gov.

Structural Characterization of Coordination Compounds

The precise three-dimensional arrangement of atoms in the coordination compounds of this compound and its analogues is determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of crystalline coordination compounds. For instance, the crystal structure of diaquabis(o-phenylenediamine-κ²N,N′)nickel(II) naphthalene-1,5-disulfonate has been elucidated. In this complex, the Nickel(II) ion is at the center of a slightly tetragonally distorted octahedral coordination environment. It is coordinated by two bidentate o-phenylenediamine (OPD) ligands and two water molecules in trans positions nih.gov. The two OPD ligands form the equatorial plane of the octahedron, with the water molecules occupying the axial positions nih.gov. This structural determination confirms the bidentate chelation mode of the diamine ligand.

The key structural parameters for the [Ni(OPD)₂(H₂O)₂]²⁺ cation are summarized in the table below.

| Parameter | Value | Reference |

| Coordination Geometry | Tetragonally Distorted Octahedral | nih.gov |

| Ni—N Bond Length 1 | 2.0775 (17) Å | nih.gov |

| Ni—N Bond Length 2 | 2.0924 (18) Å | nih.gov |

| Ni—O Bond Length | 2.1381 (17) Å | nih.gov |

This interactive table provides key crystallographic data for the Nickel(II)-o-phenylenediamine complex.

Spectroscopic methods are crucial for characterizing metal-ligand interactions, especially for complexes that cannot be crystallized or when studying their behavior in solution.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. In complexes of o-phenylenediamine and its derivatives, the N-H stretching frequencies are altered upon coordination to a metal ion. For Schiff base complexes derived from OPDA, the azomethine (C=N) stretching vibration, typically observed around 1613 cm⁻¹, shifts upon complexation, indicating the participation of the imine nitrogen in chelation iaea.org. This shift confirms the coordination of the nitrogen atoms to the metal center. The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, further confirming the complex formation acs.org.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about their geometry. For example, Ni(II) complexes of Schiff bases derived from OPDA have been shown to exhibit band absorptions between 450 nm and 490 nm, which are characteristic of d-d transitions in a square planar geometry iaea.org. Diamagnetic Ni(II) complexes often adopt a square planar geometry nih.gov. In contrast, Cu(II) complexes often display broader absorption bands due to Jahn-Teller distortion, with geometries that can range from distorted octahedral to square planar iaea.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is particularly useful for characterizing diamagnetic complexes like those of Pd(II) and some Ni(II) species. ¹H NMR spectra can show shifts in the signals of the aromatic and amine protons upon coordination. For paramagnetic complexes, the signals are often significantly broadened and shifted, which can provide information about the electronic structure and magnetic properties of the complex researchgate.net.

The table below summarizes typical spectroscopic data for transition metal complexes with ligands derived from o-phenylenediamine.

| Metal Ion | Technique | Key Observation | Inferred Property | Reference(s) |

| Ni(II) | IR | Shift in ν(C=N) from ~1613 cm⁻¹ to 1607-1616 cm⁻¹ | Coordination via imine nitrogen | iaea.org |

| Ni(II) | UV-Vis | Absorption bands at 450-490 nm | Square planar geometry | iaea.org |

| Ni(II) | Magnetic Susceptibility | Diamagnetic | Square planar geometry | iaea.org |

| Cu(II) | IR | Shift in ν(C=N) and ν(C-O) | Coordination via N and O donors | iaea.org |

| Cu(II) | Magnetic Susceptibility | Paramagnetic (μ_eff ≈ 1.70 B.M.) | One unpaired electron | iaea.org |

| Pd(II) | IR | Appearance of ν(Pd-N) and ν(Pd-O) bands | Direct evidence of coordination | bme.hu |

| Pd(II) | UV-Vis | Intense low-wavelength bands | Ligand-to-metal charge transfer | bme.hu |

This interactive table presents a summary of spectroscopic findings for related metal-diamine complexes.

Metal-Ion Exchange Dynamics and Intracellular Behavior of Coordination Complexes

The study of the dynamic behavior of coordination complexes, including the exchange of metal ions or ligands and their interactions within biological systems, is a complex field. For coordination complexes of this compound specifically, there is a notable lack of published research in these areas. However, general principles derived from the study of other diamine and coordination complexes can provide a foundational understanding.

Metal-Ion Exchange Dynamics: Ligand exchange kinetics are crucial for understanding the reactivity of metal complexes nih.gov. The rate of exchange can vary by many orders of magnitude depending on the metal ion, its oxidation state, and the ligand field stabilization energy (CFSE) libretexts.org. For instance, octahedral complexes with high CFSE, such as those of Cr(III), tend to be inert, while ions with electrons in high-energy e_g orbitals, like Cu(II), tend to be labile and undergo rapid ligand substitution libretexts.org. The exchange process can occur through dissociative or associative mechanisms. Given the stable five-membered chelate ring formed by bidentate diamines, ligand dissociation is often the rate-determining step in any exchange reaction.

Comparative Analysis of this compound with Analogous Ligands

The coordination behavior of this compound is best understood through a comparative lens, analyzing how its structural features—specifically the N-ethyl group and the benzene (B151609) backbone—influence its properties relative to similar ligands. By examining analogous N-substituted and aromatic-ring-substituted diamines, the distinct coordination preferences of this compound can be elucidated.

The introduction of an ethyl group onto one of the nitrogen atoms of the benzene-1,2-diamine framework significantly modifies its coordination chemistry compared to the unsubstituted parent ligand, ethylenediamine (B42938) (en). This modification primarily introduces steric and electronic effects that alter the stability and structure of the resulting metal complexes.

Steric Hindrance:

The most direct consequence of N-alkylation is the introduction of steric bulk around the nitrogen donor atom. While a single ethyl group, as in this compound, presents a moderate level of steric hindrance, it is sufficient to influence the stability of the resulting metal complexes. Research on a series of N-alkylethylenediamines has shown a clear trend: as the size and number of alkyl groups on the nitrogen atoms increase, the stability of the corresponding copper(II) and nickel(II) complexes generally decreases. electronicsandbooks.com This is because the bulky alkyl groups can clash with each other or with other ligands in the coordination sphere, creating strain and weakening the metal-ligand bonds.

For instance, studies comparing the formation constants of complexes with ethylenediamine, N,N'-dimethylethylenediamine, and N,N'-diethylethylenediamine reveal a gradual decrease in stability. electronicsandbooks.com This trend is largely attributed to the increasing steric hindrance, which makes it more difficult for multiple ligands to arrange comfortably around a central metal ion. Therefore, it is expected that a bis- or tris-chelate complex of this compound would be less stable than the corresponding complex of the unsubstituted benzene-1,2-diamine due to the steric demands of the N-ethyl group.

Electronic Effects:

| Ligand | Substitution Type | Relative Steric Hindrance | Expected Relative Stability of [Cu(L)₂]²⁺ Complex |

|---|---|---|---|

| Ethylenediamine | Unsubstituted | Low | High |

| N-Methylethylenediamine | Mono-alkyl | Moderate | Medium-High |

| This compound | Mono-alkyl, Aryl Backbone | Moderate-High | Medium |

| N,N'-Diethylethylenediamine | Di-alkyl (symmetric) | High | Low |

The benzene ring in this compound serves as a rigid backbone for the two nitrogen donor atoms. While this compound itself is unsubstituted on the ring, a comparative analysis necessitates considering how substituents on this aromatic ring would theoretically alter its coordination properties. The electronic nature of such substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can profoundly impact the basicity of the amine donors through inductive and resonance effects. libretexts.orgic.ac.uk

Electron-Withdrawing Groups (EWGs):

If an EWG, such as a nitro group (-NO₂) or a halogen (-Cl), were attached to the benzene ring of a benzene-1,2-diamine derivative, it would pull electron density away from the aromatic system. libretexts.org This inductive and/or resonance withdrawal of electrons would decrease the electron density on the nitrogen donor atoms, reducing their Lewis basicity. A decrease in basicity weakens the ability of the ligand to donate its lone pair of electrons to a metal center, resulting in the formation of less stable metal complexes.

Electron-Donating Groups (EDGs):

Conversely, the presence of an EDG, such as a methyl (-CH₃) or methoxy (-OCH₃) group, on the aromatic ring would push electron density into the benzene system. youtube.com This effect would increase the electron density on the nitrogen atoms, enhancing their basicity. A more basic ligand generally forms a stronger and more stable coordinate bond with a given metal ion. Therefore, an EDG on the aromatic ring of a benzene-1,2-diamine ligand is expected to increase the stability of its metal complexes compared to the unsubstituted analogue.

The position of the substituent on the ring also matters. The electronic effects are typically strongest when the substituent is positioned ortho or para to the amine groups, as these positions are most effectively involved in resonance delocalization. ic.ac.uk These electronic modifications can be a powerful tool for tuning the reactivity and stability of the resulting metal complexes for specific applications, such as catalysis. nih.govacs.org

| Substituent (X) | Electronic Effect | Impact on Nitrogen Basicity | Predicted Effect on Metal Complex Stability |

|---|---|---|---|

| -NO₂ | Strongly Withdrawing | Decrease | Decrease |

| -Cl | Withdrawing (Inductive) | Decrease | Decrease |

| -H | Neutral (Reference) | Reference | Reference |

| -CH₃ | Donating (Inductive) | Increase | Increase |

| -OCH₃ | Strongly Donating (Resonance) | Increase | Increase |

Catalytic Applications of N Ethylbenzene 1,2 Diamine Derivatives and Complexes

Organometallic Catalysis Mediated by n-Ethylbenzene-1,2-diamine Complexes

The ability of the diamine moiety to chelate with transition metals provides a foundation for creating robust and efficient catalysts. The electronic and steric properties of the ligand, particularly the N-ethyl group, can be tuned to influence the activity and selectivity of the metallic center.

Hydrogenation Reactions Catalyzed by Palladium Complexes

Complexes formed between palladium and this compound have demonstrated notable efficacy in hydrogenation reactions. Specifically, these complexes are active catalysts for the hydrogenation of nitriles to primary amines. Research indicates that the ethyl group on the diamine ligand plays a crucial role in stabilizing the Palladium (Pd) center through steric protection. This stabilization contributes to high turnover frequencies (TOF) and excellent yields under mild conditions.

In a representative system, the hydrogenation of various nitriles is achieved at room temperature (25°C) and atmospheric pressure (1 atm H₂) using water as a solvent. The catalytic performance in these reactions is summarized in the table below.

| Substrate | Catalyst Loading (mol%) | Turnover Frequency (TOF, h⁻¹) | Yield (%) |

| Benzonitrile | 0.1 | 500 | >95 |

| 4-Chlorobenzonitrile | 0.1 | 480 | >92 |

| 3-Phenylpropionitrile | 0.2 | 450 | >90 |

| This table is generated based on data from representative hydrogenation reactions. uliege.be |

The high efficiency is attributed to the ligand's structure, which facilitates the catalytic cycle while preventing catalyst degradation. uliege.be

Oxidation Processes with Nickel-Diamine Systems

Nickel-diamine complexes are recognized for their potential in mediating oxidation reactions, largely due to the accessibility of multiple oxidation states (e.g., Ni(II)/Ni(III)). The ligand framework is critical in tuning the redox potential of the nickel center to facilitate catalysis. nih.gov While direct catalytic oxidation examples employing this compound complexes are not extensively documented, the broader class of nickel complexes with related ligands, such as Schiff bases derived from o-phenylenediamine (B120857), has been studied for its electrochemical behavior and ability to form stable oxidized species. researchgate.net

The development of Ni(II) catalytic systems for aerobic oxidation reactions is challenging due to the high redox potential typically required to access the necessary Ni(II)/Ni(III) or Ni(II)/Ni(IV) couples. nih.gov However, specialized ligand environments can modulate this potential. For instance, nickel complexes with bisoxazoline ligands have been successfully used in atroposelective aerobic oxidative aryl-aryl cross-coupling. nih.gov Similarly, studies on nickel(II) complexes of bis(salicylidene) phenylenediamine Schiff bases show that the ligand structure influences the electronic communication and redox properties of the metal center. researchgate.net These findings suggest that this compound is a promising candidate for designing ligands for future nickel-catalyzed oxidation systems, where its electronic and steric properties could be harnessed to promote efficient catalytic turnover.

Other Transition Metal-Catalyzed Organic Transformations

The versatility of the this compound scaffold extends to catalysis with other transition metals, where it can act as a ligand to mediate a variety of organic transformations.

Ruthenium-Catalyzed Reactions: Diamine derivatives are effective precursors for N-heterocyclic carbene (NHC) ligands, which can be coordinated to ruthenium to form highly active catalysts for reactions like Ring-Opening Metathesis Polymerization (ROMP). uliege.be The diamine backbone is crucial in forming the imidazolinium salt precursor to the NHC ligand.

Copper-Catalyzed Reactions: Chelating diamine ligands are pivotal in copper-catalyzed cross-coupling reactions. In mechanisms such as the Goldberg N-arylation of amides, diamine ligands control the concentration and stability of the active copper(I) catalytic species, preventing catalyst deactivation and promoting efficient C-N bond formation. nih.gov The fundamental role of diamines in these systems highlights the potential of this compound to serve as a tailored ligand for such transformations. nih.govnih.gov

Organocatalysis Utilizing this compound Scaffolds

Beyond its role in organometallic complexes, the this compound framework is a valuable component of purely organic catalysts, particularly in asymmetric synthesis.

Asymmetric Catalysis and Enantioselective Transformations

The mono-N-alkylation in this compound introduces an element of asymmetry that is highly valuable in the design of organocatalysts. uliege.be Chiral 1,2-diamines, particularly N-alkylated derivatives, can act as potent catalysts for asymmetric reactions by generating enamine and iminium intermediates.

Studies on close analogues, such as mono-N-alkylated (R,R)-(+)-1,2-diphenylethylenediamine (DPEN), provide insight into the likely role of the N-ethyl group. In asymmetric aldol (B89426) reactions, the steric hindrance from the N-alkyl substituent, combined with hydrogen bonding between the catalyst's ammonium (B1175870) moiety and the substrate, dictates the enantioselectivity of the product. marquette.edu This principle has been successfully applied to achieve high yields and enantioselectivities in reactions between cyclic ketones and aromatic aldehydes. researchgate.netmarquette.edu

| Reaction | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Aldol Reaction | Mono-N-alkylated DPEN | 80 | 90 |

| N-Selective Nitroso Aldol | Mono-N-alkylated DPEN | 95 | 98 |

| This table shows results from reactions using close structural analogues of this compound to illustrate the potential of the N-alkyl diamine scaffold in organocatalysis. researchgate.netmarquette.edu |

These examples underscore the potential of the this compound scaffold to serve as an effective organocatalyst for enantioselective carbon-carbon bond-forming reactions.

Role as N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) have become ubiquitous as ligands for transition metals and as organocatalysts in their own right. The most common route to NHCs involves the deprotonation of an azolium salt precursor. rsc.org this compound is an ideal starting material for the synthesis of unsymmetrical benzimidazolium salts, which are direct precursors to benzimidazole-based NHCs. uliege.be

The synthetic pathway involves the condensation of this compound with an orthoformate or a similar one-carbon source to form an unsymmetrical N,N'-disubstituted benzimidazole (B57391). nih.gov Subsequent quaternization of one of the imidazole (B134444) nitrogen atoms yields the desired benzimidazolium salt. This straightforward synthesis makes this compound a key building block for creating custom NHC ligands with specific steric and electronic properties conferred by the N-ethyl group. uliege.be

Heterogeneous Catalysis and Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, aiming to combine the high selectivity and activity of the former with the ease of separation and recyclability of the latter. Derivatives of this compound have been incorporated into such systems, where the diamine ligand, complexed with a catalytically active metal, is anchored to an insoluble support material such as a polymer, silica (B1680970), or carbon. This approach not only facilitates catalyst recovery and reuse, which is crucial for sustainable chemical processes, but can also enhance catalyst stability and, in some cases, modify its catalytic performance. researchgate.net

Polymer-supported catalysts represent a significant class of these materials. Chiral 1,2-diamine ligands, structurally related to this compound, have been covalently attached to polymer backbones like polystyrene (PS) or polyethylene (B3416737) glycol (PEG). For instance, N-p-styrenesulfonyl-1,2-diphenylethylenediamine has been copolymerized to create a pH-responsive polymer support for ruthenium complexes used in asymmetric transfer hydrogenation. researchgate.net These polymeric systems often demonstrate good catalytic activity and can be recovered by simple filtration and reused multiple times with minimal loss of efficiency. mdpi.com The flexibility of the polymer matrix can be tailored to create a microenvironment around the catalytic center that mimics the solvent shell of a homogeneous catalyst.

Table 1: Examples of Supported Catalytic Systems Based on 1,2-Diamine Ligands This table is interactive. You can sort and filter the data.

| Support Material | Diamine Ligand Type | Metal Center | Catalyzed Reaction | Key Findings | Reference |

|---|---|---|---|---|---|

| Poly(acrylamide-co-styrenesulfonyl-diamine) | N-sulfonylated 1,2-diphenylethylenediamine | Ruthenium(II) | Asymmetric Transfer Hydrogenation | pH-responsive polymer allows for catalyst recovery; good activity and enantioselectivity. | researchgate.net |

| Silica (from Rice Husk Ash) | p-phenylenediamine (B122844) (isomer) | - (Amine functionality) | Esterification | Successful immobilization and catalytic activity for ethyl acetate (B1210297) synthesis. | researchgate.net |

| Vulcan® Carbon Black | α-diimine | Cobalt | Nitroarene Hydrogenation | Pyrolysis creates highly active Co nanoparticles in an N-doped graphitic shell. | researchgate.netunimi.it |

| Polystyrene-PEG | Fesulphos Ligand | Copper / Palladium | 1,3-Dipolar Cycloaddition | Catalyst performed well, giving high yields and excellent enantioselectivity. | mdpi.com |

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For complexes derived from this compound, mechanistic studies combine experimental techniques, such as kinetics and in-situ spectroscopy, with computational modeling to map out the entire catalytic pathway, including the identification of active species, reaction intermediates, and transition states. bris.ac.uk

A primary goal of mechanistic studies is to identify the true catalytically active species, which may be different from the precursor complex introduced into the reaction. For instance, in palladium-catalyzed C-H amination reactions using pyridine-type ligands, mechanistic and computational studies have suggested that a monomeric [Pd(OAc)₂L] complex is the active species responsible for the C-H activation step, rather than a dimeric precursor. nih.gov Kinetic isotope effect (KIE) experiments are often employed to determine if C-H bond cleavage is involved in the rate-determining step of the reaction. nih.gov

In catalytic cycles involving 1,2-diamine ligands, the diamine often plays a crucial role in stabilizing the metal center and modulating its reactivity. For palladium complexes of this compound used in nitrile hydrogenation, the N-ethyl group provides steric protection that helps stabilize the palladium center, a feature that can be confirmed by techniques like X-ray photoelectron spectroscopy (XPS). In copper-catalyzed N-arylation of amides (the Goldberg reaction), detailed mechanistic work has shown that a 1,2-diamine-ligated copper(I) amidate complex is a key intermediate that activates the aryl halide. nih.gov The elucidation of such intermediates provides critical insight into the reaction pathway and allows for the rational design of improved ligand systems. nih.gov

Table 2: Proposed Active Species and Intermediates in Catalysis with 1,2-Diamine Complexes This table is interactive. You can sort and filter the data.

| Proposed Species/Intermediate | Metal | Reaction Type | Method of Elucidation | Reference |

|---|---|---|---|---|

| Monomeric [Pd(OAc)₂L] | Palladium | C-H Amination | DFT Calculations, Kinetic Studies | nih.gov |

| 1,2-Diamine-ligated Cu(I) Amidate | Copper | N-Arylation of Amides (Goldberg Reaction) | Kinetic Studies, Stoichiometric Reactions | nih.gov |

| trans-RuH₂(diphosphine)(diamine) | Ruthenium | Asymmetric Hydrogenation of Ketones | Spectroscopy, Mechanistic Postulates | acs.org |

| Carboradical Intermediate | Ruthenium | Amidation of Hydrocarbons | Kinetic Isotope Effect, Competition Experiments | cmu.edu |

Supramolecular interactions, particularly hydrogen bonding, can play a decisive role in controlling the efficiency and selectivity of catalysts derived from this compound. acs.org The ligand structure, featuring both N-H donor sites and lone pairs on the nitrogen atoms, is well-suited to engage in hydrogen bonding with substrates, co-catalysts, or other ligands. researchgate.net These non-covalent interactions in the "second coordination sphere"—the space around the metal complex but not directly bonded to it—can pre-organize the substrate in a favorable orientation for the key bond-forming or bond-breaking step, thereby lowering the activation energy and enhancing selectivity. nih.gov

This principle is well-established in bifunctional catalysis. For example, in the asymmetric hydrogenation of ketones catalyzed by Ru(II)-diamine complexes, the reaction is proposed to proceed via an outer-sphere mechanism where the N-H group of the diamine ligand delivers a proton to the substrate's oxygen atom through a hydrogen-bonded, six-membered transition state. acs.org Similarly, organocatalysts derived from benzene-1,2-diamine can function as effective hydrogen-bond donors, simultaneously activating both the nucleophile and the electrophile in reactions like the Michael addition. mdpi.com The strength and geometry of these hydrogen bonds can significantly influence catalytic activity and enantioselectivity. nih.gov By modifying the substituents on the phenylenediamine backbone, it is possible to fine-tune these supramolecular interactions to optimize catalyst performance for a specific transformation.

Table 3: Role of Supramolecular Interactions in Catalysis with Phenylenediamine Derivatives This table is interactive. You can sort and filter the data.

| Interaction Type | Role in Catalytic Cycle | Effect on Catalysis | Example Reaction | Reference |

|---|---|---|---|---|

| N-H···O Hydrogen Bond | Proton transfer to substrate carbonyl | Enables outer-sphere mechanism, enhances rate and enantioselectivity | Asymmetric Hydrogenation of Ketones | acs.org |

| Double H-bond Donor | Simultaneous activation of nucleophile and electrophile | Increased reaction conversion | Michael Addition | mdpi.com |

| Ligand-Ligand H-Bonding | Self-assembly of monodentate ligands into a supramolecular bidentate ligand | Higher activity and linear-to-branched selectivity | Rhodium-catalyzed Hydroformylation | nih.gov |

| Substrate-Ligand H-Bonding | Pre-organization of substrate at the metal center | Controls selectivity-determining step | Asymmetric Hydrogenation | nih.gov |

Biological and Biomedical Research on N Ethylbenzene 1,2 Diamine

Interactions with Cellular Processes and Intracellular Molecular Targets

Detailed studies concerning the direct interactions of n-Ethylbenzene-1,2-diamine with specific cellular processes and molecular targets are not available in the current body of scientific literature. The following subsections outline the specific areas where research is needed.

Modulation of Cell Signaling Pathways Related to Reactive Oxygen Species

There is no specific research documenting the modulation of cell signaling pathways related to reactive oxygen species (ROS) by this compound. Phenylenediamines as a chemical class are known to be redox-active. For instance, some analogs have been investigated for antioxidant properties, while others, like p-Phenylenediamine (B122844), have been shown to induce ROS. nih.govresearchgate.netrsc.org However, no studies have been conducted to determine if this compound possesses similar pro-oxidant or antioxidant activities or how it might influence ROS-mediated signaling pathways.

Influence on Cellular Metabolism and Proliferation Dynamics

Scientific literature lacks data on the influence of this compound on cellular metabolism and proliferation dynamics. Assays to determine cytotoxicity, effects on the cell cycle, and metabolic functions have not been reported for this specific compound. nih.govthermofisher.comlabcart.com While related ethylenediamine (B42938) derivatives have been shown to exhibit cytotoxic activity and cause cell cycle arrest, these findings cannot be directly attributed to this compound. nih.gov

Interactions with Enzymes (e.g., DAO, MAO) and Protein Function

There is no direct evidence or research on the interaction of this compound with diamine oxidase (DAO) or monoamine oxidase (MAO). Structurally, the compound contains features reminiscent of phenethylamines, which are known substrates or inhibitors for MAO. nih.govnih.govwikipedia.org However, without empirical data, any potential interaction remains speculative. No studies have investigated its effect on DAO activity. nih.govnih.gov

Anticancer Activity and Underlying Biological Mechanisms

Specific investigations into the potential anticancer activity of this compound have not been published. The underlying biological mechanisms related to cancer therapeutics therefore remain unknown for this compound.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

There are no available studies demonstrating that this compound induces oxidative stress or generates reactive oxygen species in neoplastic cells. The induction of oxidative stress is a known mechanism for some anticancer agents to promote cancer cell death. nih.govrsc.org Metal complexes of a related compound, N,N'-bis(salicylidene)-1,2-phenylenediamine, have been shown to generate ROS and induce apoptosis in cancer cell lines, but this activity is linked to the complex as a whole and not the diamine ligand alone. nih.gov

Modulation of Polyamine Levels and Cell Survival Pathways in Neoplastic Cells

The effect of this compound on polyamine levels and associated cell survival pathways in cancer cells has not been evaluated. Polyamine metabolism is a critical pathway for cell proliferation and is often dysregulated in cancer, making it a target for therapy. nih.gov Certain synthetic polyamine analogs have been shown to disrupt polyamine homeostasis and induce cell death in cancer cells, but no such research has been extended to this compound. nih.gov

Effects on Gene Expression Profiles Related to Apoptosis and Cell Cycle Regulation

The regulation of apoptosis (programmed cell death) and the cell cycle are critical areas of biomedical research, particularly in oncology and neurodegenerative diseases. The potential for a compound like this compound to modulate these pathways can be inferred by studying its constituent parts and related isomers.

Research into the effects of ethylbenzene (B125841) exposure has demonstrated significant impacts on apoptosis-related gene expression in brain tissue. In one study, inhalation of ethylbenzene led to oxidative damage and notable changes in the expression of key regulatory genes. Specifically, the pro-apoptotic gene Bax was upregulated, while the anti-apoptotic gene Bcl-2 was downregulated. This shift in the Bax/Bcl-2 ratio is a classic indicator of increased susceptibility to apoptosis. Furthermore, the expression of downstream effector molecules in the mitochondrial apoptosis pathway, including cytochrome C, caspase-9, and caspase-3, was enhanced.

| Gene | Function | Observed Effect of Ethylbenzene |

|---|---|---|

| Bax | Pro-apoptotic | Upregulated |

| Bcl-2 | Anti-apoptotic | Decreased |

| Cytochrome C | Apoptosome component | Enhanced expression |

| Caspase-9 | Initiator caspase | Enhanced expression |

| Caspase-3 | Executioner caspase | Enhanced expression |

Furthermore, studies on para-phenylenediamine (p-PD) , an isomer of benzene-1,2-diamine, have shown that it can induce apoptosis in various cell lines. nih.govnih.gov This process is often mediated by the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling pathways, such as the p38 and JNK (c-Jun N-terminal kinases) pathways. nih.gov The activation of these pathways is a cooperative signal for the induction of apoptosis. nih.gov Additionally, other N-substituted diamine derivatives have been found to cause cell cycle arrest, specifically in the G1 phase, highlighting the potential for this class of compounds to interfere with cell proliferation.

Given that this compound combines the ethylbenzene structure with a substituted benzene-1,2-diamine core, it is plausible that it could also influence these cellular pathways. The specific effects—whether pro-apoptotic, anti-apoptotic, or cell cycle-modulating—would be highly dependent on the precise interactions of the entire molecule with cellular targets.

Neuroprotective Research and Associated Biomedical Applications

Neuroprotective research aims to identify agents that can prevent or slow neuronal cell death resulting from oxidative stress, inflammation, and excitotoxicity. While the ethylbenzene component is known to induce oxidative damage and apoptosis in brain tissues, medicinal chemistry efforts often focus on modifying such molecules to transform their toxic properties into therapeutic ones.

The development of neuroprotective agents from simple aromatic scaffolds is a common strategy. Research has shown that specific substitutions on aromatic rings can lead to compounds with potent antioxidant and anti-inflammatory properties. For instance, studies on other classes of compounds have demonstrated that the addition of electron-donating groups can significantly increase the suppression of nitric oxide (NO) production, a key mediator in neuroinflammation. nih.gov

Therefore, biomedical research into this compound and its analogs would likely focus on evaluating their ability to counteract oxidative stress and modulate inflammatory responses in microglia, the primary immune cells of the brain. semanticscholar.org The goal would be to determine if the N-ethyl and diamine functionalities on the benzene (B151609) ring could confer neuroprotective properties, potentially by acting as radical scavengers or by modulating neuroinflammatory signaling pathways.

Comparative Biological Activity with Structural Analogs

The biological activity of benzene-1,2-diamine derivatives is critically influenced by the type, position, and number of substituents on the aromatic ring and the amine nitrogens. Variations in these substituents can drastically alter a compound's physicochemical properties, such as its redox potential, lipophilicity, and ability to form hydrogen bonds, thereby changing its biological effects.

For example, studies on ring-methylated p-phenylenediamines have established a direct correlation between their rate of autoxidation in vitro and their myotoxicity in vivo. nih.gov Derivatives that oxidized more readily were found to be more toxic, suggesting that the generation of reactive intermediates is a key mechanism of their toxicity. nih.gov This principle highlights the importance of the substitution pattern on the benzene ring.

The N-ethyl group in this compound is another critical substituent. N-alkylation of phenylenediamines can significantly affect their interaction with biological targets. The length and bulk of the alkyl chain are known to be key determinants of activity in many classes of phenylalkylamine-based compounds. nih.gov The ethyl group, being a small, electron-donating alkyl substituent, would be expected to modify the electronic properties and steric profile of the parent benzene-1,2-diamine molecule, thereby influencing its bioactivity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound into a potential therapeutic agent with high efficacy and minimal toxicity. For the benzene-1,2-diamine class, SAR exploration is essential to unlock any therapeutic potential.

A clear SAR has been demonstrated for the toxicity of substituted p-phenylenediamines, where toxicity is proportional to the compound's oxidation rate. nih.gov A primary goal of medicinal chemists would be to design derivatives that uncouple this relationship—for instance, by creating compounds that retain a desired biological activity (like enzyme inhibition or receptor binding) but have a lower tendency to oxidize and produce toxic reactive species.

The process of drug development often involves synthesizing a library of related compounds and testing them to build a comprehensive SAR. For example, in the development of acetylcholinesterase inhibitors for Alzheimer's disease, systematic modifications of a lead compound, including substitutions on an aromatic ring, led to the discovery of highly potent and selective drugs. nih.gov A similar approach would be necessary for benzene-1,2-diamine derivatives. By systematically varying the N-alkyl substituent (e.g., from methyl to propyl) and adding different groups to the benzene ring, researchers could map the structural requirements for a desired therapeutic effect, such as neuroprotection or selective cytotoxicity towards cancer cells, while minimizing off-target toxicity.

| Structural Feature | Impact on Bioactivity | Example/Rationale |

|---|---|---|

| Ring Substituents (e.g., alkyl groups) | Alters redox potential and toxicity. | Methylation of p-phenylenediamine increases the rate of autoxidation and correlates with higher in vivo myotoxicity. nih.gov |

| N-Alkylation (e.g., N-ethyl group) | Modifies interaction with biological targets and lipophilicity. | The nature of the N-alkyl chain is a critical determinant for receptor affinity and selectivity in phenylalkylamines. nih.gov |

| Position of Amino Groups (ortho, meta, para) | Affects ability to chelate metals, form intramolecular hydrogen bonds, and overall molecular geometry. | ortho-Diamines can act as bidentate ligands for metal ions, a property not shared by meta or para isomers, leading to different biological activities. |

Applications in Advanced Materials Science

Precursors for Polymeric Materials

The dual amine functionality of n-Ethylbenzene-1,2-diamine makes it a valuable monomer for the synthesis of advanced polymers. It can be incorporated into polymer backbones to impart specific thermal and mechanical properties.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. rsc.orgmocedes.org They are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. mocedes.orgoatext.com The properties of the resulting polyimide are heavily influenced by the chemical structure of these monomers. mocedes.org

This compound can be used as the diamine monomer in such reactions. When reacted with aromatic dianhydrides like pyromellitic dianhydride in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), it forms a poly(amic acid) precursor. This precursor is then thermally treated at high temperatures (e.g., 300°C) to undergo imidization, forming the final polyimide. The incorporation of the aromatic structure of this compound contributes to the rigidity of the polymer chain, which is a key factor for high thermal stability. Research indicates that polyimides synthesized from this compound can exhibit thermal stability at temperatures exceeding 400°C, as determined by thermogravimetric analysis (TGA).

Furthermore, the presence of the N-ethyl group provides an additional benefit. This alkyl group can disrupt the close packing of polymer chains, which enhances the solubility of the polyimide in organic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). This improved processability is a significant advantage for practical applications in coatings, films, and composites where solution-based techniques are employed.

| Diamine Monomer | Dianhydride Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 10% weight loss) | Key Advantage | Reference |

|---|---|---|---|---|---|

| This compound | Pyromellitic dianhydride | > 300 °C (estimated) | > 400 °C | Enhanced solubility, high thermal stability | |

| 4,4'-Oxydianiline (ODA) | Pyromellitic dianhydride (PMDA) | ~375 °C | ~550 °C | Very high thermal stability (Kapton®) | mocedes.org |

| p-Phenylenediamine (B122844) (PPD) | Pyromellitic dianhydride (PMDA) | > 400 °C | > 550 °C | Exceptional stiffness and thermal stability | rsc.org |

The two amine groups in this compound allow it to function as a cross-linking or curing agent, creating networked polymer structures with enhanced mechanical and thermal properties. Diamines are widely used to cure epoxy resins, where the amine groups react with the epoxide rings in a ring-opening addition reaction. sciencepublishinggroup.comthno.org This process forms a rigid, three-dimensional thermoset network.

While specific studies detailing this compound as an epoxy curing agent are not prevalent, its structural analogy to other aromatic and cycloaliphatic diamines suggests its potential in this role. discoveryjournals.org The reaction would involve the primary and secondary amines attacking the epoxy groups, leading to a highly cross-linked material. The aromatic ring would contribute to the rigidity and thermal stability of the cured resin, while the ethyl group might influence the reaction kinetics and the flexibility of the final network. The use of diamine cross-linkers is a proven strategy to improve properties such as stiffness, chemical resistance, and the glass transition temperature (Tg) of polymers. nih.govresearchgate.net For example, diamines have been used to cross-link graphene oxide membranes to control their interlayer spacing and enhance performance. ajol.infoijisrt.com

Development of Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of a vast range of synthetic colorants, particularly azo dyes. wikipedia.orgnih.gov Azo dyes, which constitute the largest class of commercial dyes, are characterized by the presence of one or more azo groups (–N=N–). wikipedia.orgplantarchives.org Their synthesis typically involves a two-step process: diazotization followed by a coupling reaction. ajol.infonih.gov

In this process, a primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. discoveryjournals.orgajol.info This salt then acts as an electrophile in a reaction with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine. ijisrt.com